molecular formula C14H10FN3O2 B13937052 methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate

methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Cat. No.: B13937052
M. Wt: 271.25 g/mol
InChI Key: HAIMSHYWNMSNQI-UHFFFAOYSA-N
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Description

Methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the imidazo[4,5-b]pyridine core in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine, with a carbonyl compound under acidic or basic conditions.

    Introduction of the fluoro substituent: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: The benzoic acid derivative can be esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets in the body. The imidazo[4,5-b]pyridine core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression.

Comparison with Similar Compounds

Methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.

    Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate: Contains a chlorine atom instead of fluorine, which can lead to different pharmacokinetic and pharmacodynamic properties.

    Methyl 4-(6-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoate: The presence of a methyl group instead of fluorine can alter the compound’s lipophilicity and metabolic stability.

The uniqueness of this compound lies in the presence of the fluoro substituent, which can enhance its binding affinity to molecular targets and improve its pharmacological profile.

Properties

Molecular Formula

C14H10FN3O2

Molecular Weight

271.25 g/mol

IUPAC Name

methyl 4-(6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)benzoate

InChI

InChI=1S/C14H10FN3O2/c1-20-14(19)9-4-2-8(3-5-9)12-17-11-6-10(15)7-16-13(11)18-12/h2-7H,1H3,(H,16,17,18)

InChI Key

HAIMSHYWNMSNQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)F

Origin of Product

United States

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